REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.[N+:16]([O-])([OH:18])=[O:17]>O>[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[N+:16]([O-:18])=[O:17]
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 5-liter, 3-necked, round-bottom flask, equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature lower than about 30° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 15° C
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below about 40° C
|
Type
|
CUSTOM
|
Details
|
The product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with 1.5 liters of room temperature water
|
Type
|
CUSTOM
|
Details
|
The washed product is air-dried until a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.0174 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |